

In-depth Technical Guide to 2-Bromo-3-nitrothiophene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-3-nitrothiophene

Cat. No.: B183354

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Core Physical Characteristics of 2-Bromo-3-nitrothiophene

2-Bromo-3-nitrothiophene is a halogenated and nitrated thiophene derivative with the chemical formula $C_4H_2BrNO_2S$.^{[1][2]} Its molecular weight is approximately 208.04 g/mol .^{[1][3]} This compound is a key intermediate in the synthesis of various more complex molecules in the fields of medicinal chemistry and materials science.

Summary of Physical Properties

While specific experimental data for some physical properties of **2-Bromo-3-nitrothiophene** are not readily available in the public domain, the following table summarizes its known and computed characteristics. For context, properties of structurally similar compounds are included to provide a basis for estimation.

Property	2-Bromo-3-nitrothiophene	Notes
Molecular Formula	C ₄ H ₂ BrNO ₂ S	[1][2]
Molecular Weight	208.04 g/mol	[1][3]
CAS Number	2161-96-8	[2][4]
Melting Point	Data not available	For the related compound 2-Bromo-5-nitrothiophene, the melting point is 44-48 °C.
Boiling Point	Data not available	For the related compound 2-Bromo-3-methylthiophene, the boiling point is 173-176 °C.
Solubility	Data not available	Based on its structure, it is expected to be soluble in common polar organic solvents like dichloromethane, chloroform, and ethyl acetate, with limited solubility in nonpolar solvents like hexanes and low solubility in water.
Appearance	Likely a solid at room temperature	Based on the melting point of the isomeric 2-Bromo-5-nitrothiophene.

Experimental Protocols

Synthesis of 2-Bromo-3-nitrothiophene (Proposed Method)

A specific, detailed experimental protocol for the synthesis of **2-Bromo-3-nitrothiophene** is not widely published. However, a plausible synthetic route can be devised based on established methods for the bromination and nitration of thiophene derivatives. The following is a proposed two-step experimental protocol:

Step 1: Nitration of 2-Bromothiophene

This procedure is adapted from the nitration of thiophene.[\[1\]](#)

- Materials: 2-Bromothiophene, fuming nitric acid, acetic anhydride, glacial acetic acid, ice, diethyl ether, sodium bicarbonate solution.
- Equipment: Three-necked round-bottom flask, dropping funnel, mechanical stirrer, thermometer, cooling bath, separatory funnel, rotary evaporator.
- Procedure:
 - In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of 2-bromothiophene in a mixture of acetic anhydride and glacial acetic acid is prepared and cooled to 0-5 °C in an ice-salt bath.
 - A solution of fuming nitric acid in glacial acetic acid is added dropwise to the stirred solution of 2-bromothiophene, maintaining the temperature below 10 °C.
 - After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.
 - The reaction mixture is then carefully poured onto crushed ice with vigorous stirring.
 - The aqueous layer is extracted with diethyl ether.
 - The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.
 - The solvent is removed under reduced pressure to yield the crude product, which is a mixture of isomers.
 - Purification by column chromatography on silica gel using a gradient of hexane and ethyl acetate is performed to isolate **2-bromo-3-nitrothiophene** from other isomers like 2-bromo-5-nitrothiophene.

Step 2: Characterization

The purified product would then be characterized by standard analytical techniques to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton and carbon environments.
- Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
- Melting Point Analysis: To determine the melting point of the purified solid.

Spectroscopic Data (Predicted)

As experimental spectra for **2-Bromo-3-nitrothiophene** are not readily available, the following are predicted characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **2-Bromo-3-nitrothiophene** in CDCl₃ is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring.

- The proton at position 5 (adjacent to the sulfur atom) would likely appear further downfield due to the electron-withdrawing effects of the nitro group.
- The proton at position 4 would appear at a slightly higher field.
- A typical coupling constant (³JHH) for adjacent protons on a thiophene ring is in the range of 3-6 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display four distinct signals for the four carbon atoms in the thiophene ring.

- The carbon atom attached to the bromine (C2) and the carbon atom attached to the nitro group (C3) would be significantly deshielded and appear at lower field.
- The chemical shifts of the other two carbons (C4 and C5) would also be influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present.

- NO_2 Asymmetric Stretch: $\sim 1520\text{-}1560 \text{ cm}^{-1}$
- NO_2 Symmetric Stretch: $\sim 1340\text{-}1380 \text{ cm}^{-1}$
- C-Br Stretch: $\sim 500\text{-}600 \text{ cm}^{-1}$
- Thiophene Ring Vibrations: Multiple bands in the fingerprint region. A study on the infrared absorption spectra of various thiophene derivatives provides a basis for more detailed assignments.[\[5\]](#)

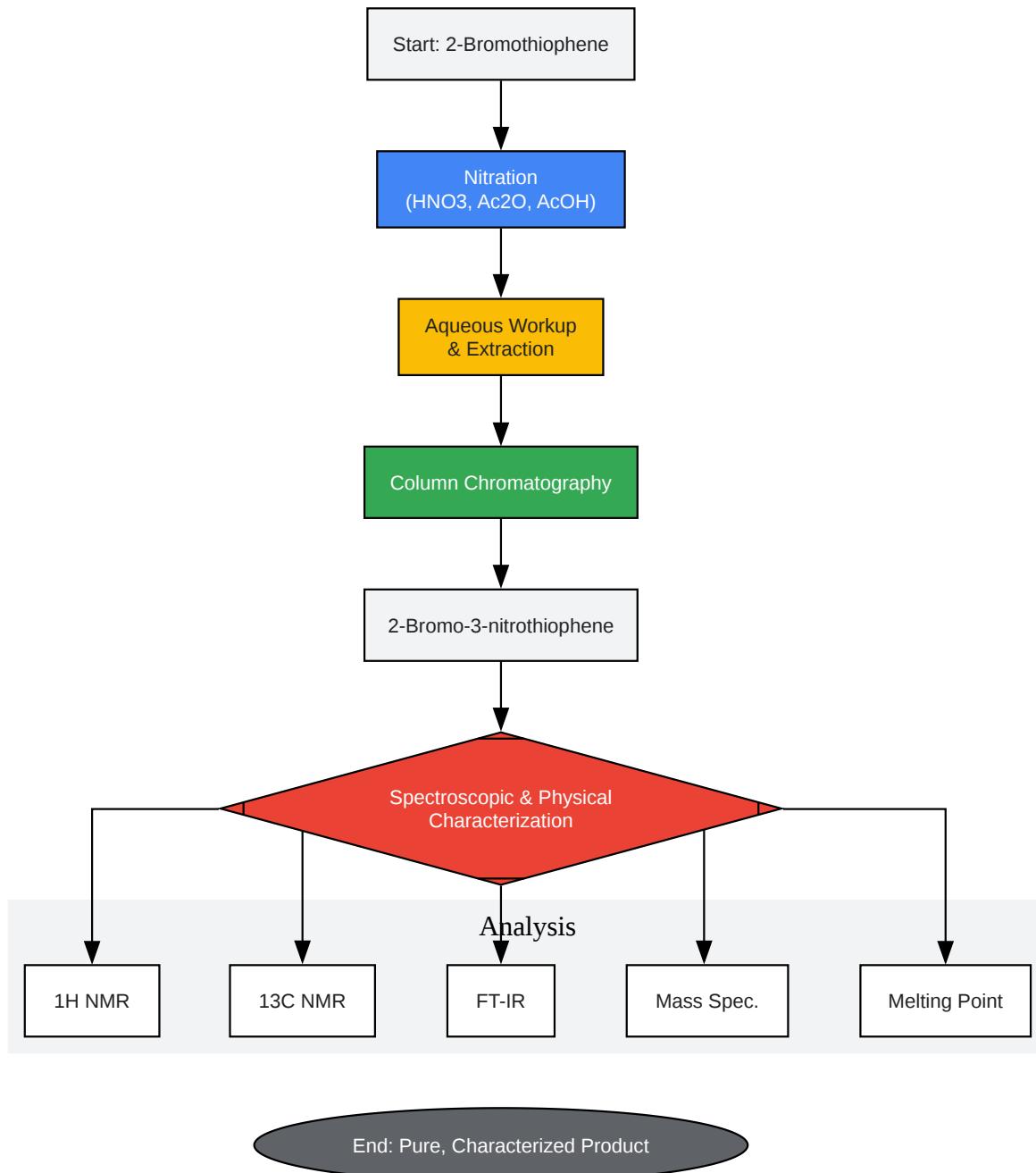
Mass Spectrometry

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M^+) at m/z corresponding to the molecular weight (208.04 g/mol). Due to the presence of bromine, an $\text{M}+2$ peak of nearly equal intensity to the M^+ peak would be observed, which is characteristic of a compound containing one bromine atom.

Common fragmentation pathways would likely involve the loss of the nitro group (NO_2) and the bromine atom (Br).

Logical Relationships and Workflows

The synthesis and characterization of **2-Bromo-3-nitrothiophene** follow a logical workflow common in synthetic organic chemistry.

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Caption: Synthetic and analytical workflow for **2-Bromo-3-nitrothiophene**.

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